Desulfated Aztreonam
Overview
Description
Desulfated Aztreonam is a complex organic compound that belongs to the class of beta-lactam antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are widely used in the treatment of various bacterial infections.
Mechanism of Action
Target of Action
Desulfated Aztreonam, also known as (Z)-2-((((2-Amino-4-thiazolyl)(((2S,3S)-2-methyl-4-oxo-3-azetidinyl)carbamoyl(methylene)amino(oxy)-2-methylpropionic acid, primarily targets the penicillin-binding protein 3 (PBP3) in bacteria . PBP3 plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like this compound .
Mode of Action
The bactericidal action of this compound results from the inhibition of bacterial cell wall synthesis. It has a high affinity for PBP3 and by binding to PBP3, this compound inhibits the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to bacterial cell death.
Biochemical Pathways
This compound affects the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . By inhibiting the production of crucial cell wall precursors, the combination of aztreonam and avibactam may inflict damages on bacterial DNA .
Pharmacokinetics
About two-thirds of this compound is eliminated unchanged in the urine, and from 3.1% to 6.9% is renally excreted as SQ26992, its most prominent metabolic product . The pharmacokinetic properties of this compound are currently being re-examined in the context of the global spread of multi-drug resistant Gram-negative bacteria .
Result of Action
The result of this compound’s action is the death of susceptible bacteria. By inhibiting cell wall synthesis, the structural integrity of the bacteria is compromised, leading to cell death . This makes this compound effective against a wide spectrum of gram-negative aerobic pathogens .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of this compound . Research is ongoing to examine the activity of this compound in combination with alternative β-lactamase inhibitors and other antimicrobials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desulfated Aztreonam typically involves multiple steps, including the formation of the beta-lactam ring, the introduction of the thiazole ring, and the attachment of the amino and carboxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing the desired compound through a series of enzymatic reactions. The final product is then purified using various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Desulfated Aztreonam can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Desulfated Aztreonam is used as a model compound to study the reactivity and stability of beta-lactam antibiotics. Researchers investigate its interactions with various chemical reagents and its behavior under different environmental conditions.
Biology
In biology, this compound is studied for its antibacterial properties. Researchers explore its mechanism of action against different bacterial strains and its potential to overcome antibiotic resistance.
Medicine
In medicine, this compound is used in the development of new antibiotics. Clinical trials are conducted to evaluate its efficacy and safety in treating bacterial infections.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals. Its synthesis and purification processes are optimized to ensure high-quality products for medical use.
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporin: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenem: A highly potent beta-lactam antibiotic used for severe infections.
Uniqueness
Desulfated Aztreonam is unique due to its specific chemical structure, which provides it with distinct antibacterial properties. Its ability to overcome certain types of antibiotic resistance makes it a valuable compound in the development of new antibiotics.
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S/c1-5-7(9(19)15-5)17-10(20)8(6-4-24-12(14)16-6)18-23-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,16)(H,15,19)(H,17,20)(H,21,22)/b18-8-/t5-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBOMZYBOQIGCO-VQSOLXJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-59-9 | |
Record name | Desulfated aztreonam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESULFATED AZTREONAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8661C1EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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